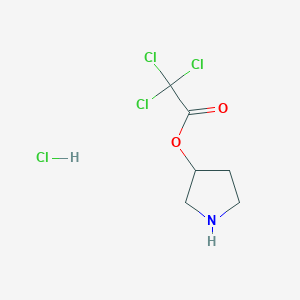

3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride

Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of 3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride follows International Union of Pure and Applied Chemistry naming conventions, with the compound officially designated as pyrrolidin-3-yl 2,2,2-trichloroacetate hydrochloride. The Chemical Abstracts Service has assigned the unique registry number 1219948-50-1 to this compound, providing definitive identification within chemical databases. Alternative nomenclature includes the systematic name "Acetic acid, 2,2,2-trichloro-, 3-pyrrolidinyl ester, hydrochloride," which describes the structural relationship between the constituent components.

The molecular formula of this compound is established as C₆H₉Cl₄NO₂, indicating the presence of six carbon atoms, nine hydrogen atoms, four chlorine atoms, one nitrogen atom, and two oxygen atoms. The molecular weight has been determined to be 268.95 grams per mole, reflecting the substantial contribution of the four chlorine atoms to the overall molecular mass. This molecular composition reveals the compound's formation through esterification of trichloroacetic acid with 3-pyrrolidinol, followed by salt formation with hydrochloric acid.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1219948-50-1 | |

| Molecular Formula | C₆H₉Cl₄NO₂ | |

| Molecular Weight | 268.95 g/mol | |

| Systematic Name | pyrrolidin-3-yl 2,2,2-trichloroacetate hydrochloride |

The structural composition indicates that the base molecule consists of a pyrrolidine ring substituted at the 3-position with a trichloroacetate ester group. The hydrochloride designation signifies that the nitrogen atom in the pyrrolidine ring exists in a protonated state, forming an ionic interaction with a chloride anion. This salt formation significantly influences the compound's physical properties, including solubility characteristics and crystalline structure.

Crystallographic Data and Conformational Analysis

Detailed crystallographic data for this compound remains limited in the available literature, though the compound's registration in chemical databases suggests its existence as a well-defined crystalline solid. The formation of the hydrochloride salt typically results in enhanced crystallinity compared to the free base form, as the ionic interactions between the protonated nitrogen and chloride anion provide additional stabilization forces within the crystal lattice. The presence of four chlorine atoms and the ester functionality creates multiple potential sites for intermolecular interactions, including hydrogen bonding and halogen bonding, which likely contribute to the overall crystal packing arrangement.

Conformational analysis of pyrrolidine-containing compounds generally reveals that the five-membered ring adopts envelope or twist conformations to minimize ring strain. The substitution pattern at the 3-position with the bulky trichloroacetate group introduces steric considerations that influence the preferred conformational states. The electron-withdrawing nature of the trichloroacetate substituent affects the electron density distribution around the pyrrolidine nitrogen, potentially altering the basicity and hydrogen bonding capabilities of the amine functionality.

The hydrochloride salt formation introduces additional conformational constraints, as the protonated nitrogen must maintain appropriate geometry for effective ionic interactions with the chloride counterion. These ionic interactions typically favor conformations that position the nitrogen atom in an optimal spatial arrangement relative to the chloride anion, potentially restricting the conformational flexibility of the pyrrolidine ring system.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of this compound would be expected to exhibit characteristic absorption patterns reflecting its unique structural features, though specific experimental data for this compound is not extensively detailed in the available literature. Infrared spectroscopic analysis would typically reveal distinct carbonyl stretching frequencies associated with the ester functionality, generally appearing in the region between 1700-1750 wavenumbers. The presence of the trichloromethyl group would contribute characteristic carbon-chlorine stretching vibrations in the fingerprint region, while the protonated nitrogen in the hydrochloride salt would exhibit broadened absorption bands associated with nitrogen-hydrogen stretching modes.

Nuclear magnetic resonance spectroscopic analysis would provide detailed structural information about the compound's molecular framework. Proton nuclear magnetic resonance spectroscopy would be expected to show characteristic signals for the pyrrolidine ring protons, with the proton at the 3-position appearing as a complex multiplet due to its proximity to the ester substituent. The methylene protons of the pyrrolidine ring would exhibit distinct chemical shifts reflecting their magnetic environment relative to the nitrogen atom and ester group. Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbonyl carbon of the ester group at characteristic downfield chemical shifts, while the trichloromethyl carbon would appear as a distinctive signal reflecting the electron-withdrawing influence of the three chlorine substituents.

Mass spectrometric analysis would provide molecular weight confirmation and fragmentation pattern information characteristic of the compound's structure. The molecular ion would be expected at mass-to-charge ratio 268.95, corresponding to the protonated molecular species. Characteristic fragmentation patterns would likely include loss of the chloride anion, trichloroacetate group elimination, and pyrrolidine ring fragmentation, providing structural confirmation through comparison with established fragmentation databases.

Computational Chemistry Studies (Density Functional Theory, Molecular Modeling)

Computational chemistry investigations of this compound would employ density functional theory calculations and molecular modeling approaches to predict structural, electronic, and thermodynamic properties, though specific computational studies for this exact compound are not documented in the available literature. Density functional theory calculations would provide insights into the optimized molecular geometry, electronic structure, and energetic characteristics of different conformational states. The computational analysis would likely reveal the preferred conformational arrangements of the pyrrolidine ring and the orientation of the trichloroacetate substituent relative to the heterocyclic framework.

Electronic structure calculations would characterize the molecular orbital distributions, particularly focusing on the interaction between the electron-rich nitrogen atom and the electron-deficient carbonyl carbon of the ester group. The electron-withdrawing properties of the trichloromethyl substituent would be quantified through analysis of atomic charges and electrostatic potential surfaces, providing fundamental understanding of the compound's reactivity patterns and intermolecular interaction capabilities.

Molecular dynamics simulations could provide valuable information about the conformational flexibility and thermal behavior of the compound in different environments. Such calculations would reveal the barriers to conformational interconversion and the relative stability of different molecular conformations under various temperature conditions. The presence of the hydrochloride salt functionality would require explicit consideration of the ionic interactions in computational models, potentially necessitating the inclusion of solvent effects or periodic boundary conditions to accurately represent the crystalline state.

Properties

IUPAC Name |

pyrrolidin-3-yl 2,2,2-trichloroacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl3NO2.ClH/c7-6(8,9)5(11)12-4-1-2-10-3-4;/h4,10H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHYPGMYDIDRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC(=O)C(Cl)(Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification via Acid Chloride Route

One of the most common methods involves the reaction of 3-pyrrolidinol with 2,2,2-trichloroacetyl chloride under controlled conditions:

-

- 3-Pyrrolidinol as the nucleophile

- 2,2,2-Trichloroacetyl chloride as the acylating agent

- Base such as triethylamine to neutralize the generated HCl

- Anhydrous solvents like dichloromethane or chloroform

- Temperature control at 0°C to room temperature to minimize side reactions

-

- Dissolve 3-pyrrolidinol in anhydrous dichloromethane.

- Add triethylamine to the solution to act as an acid scavenger.

- Slowly add 2,2,2-trichloroacetyl chloride dropwise at 0°C with stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Quench the reaction with water, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure to obtain crude 3-pyrrolidinyl 2,2,2-trichloroacetate.

- Purify by recrystallization or column chromatography.

-

- The presence of triethylamine ensures the formation of the ester without excess acid catalysis.

- Strict moisture exclusion is necessary to prevent hydrolysis of the acid chloride.

- The reaction is typically monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt form, which is more stable and often preferred for pharmaceutical applications:

-

- Crude or purified 3-pyrrolidinyl 2,2,2-trichloroacetate

- Anhydrous hydrogen chloride gas or hydrogen chloride solution in an organic solvent (e.g., ether or ethanol)

-

- Dissolve the ester in anhydrous ether or ethanol.

- Bubble hydrogen chloride gas through the solution or add a solution of HCl in ether.

- Stir the mixture at low temperature (0–5°C) until precipitation of the hydrochloride salt occurs.

- Filter and wash the precipitate with cold ether.

- Dry under vacuum to yield pure 3-pyrrolidinyl 2,2,2-trichloroacetate hydrochloride.

-

- The salt formation improves solubility and stability.

- Careful control of HCl addition prevents over-acidification or decomposition.

Alternative Preparation Routes and Research Findings

Use of Carbamoylmethylation Techniques

Some studies on related pyrrolidine derivatives have employed carbamoylmethylation using bromoacetyl bromide followed by reaction with pyrrolidine derivatives under basic conditions (e.g., triethylamine) in dichloromethane at low temperature (0°C to room temperature). This method can be adapted for trichloroacetate derivatives by substituting the acylating agent accordingly.

Base-Mediated Esterification

In some patent literature, esterification reactions involving sodium hydride or sodium methoxide as bases in aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) have been reported for similar trichloroacetate esters. These methods involve deprotonation of the alcohol followed by nucleophilic substitution with trichloroacetyl derivatives.

Data Table Summarizing Preparation Conditions

Analytical and Purification Techniques

- Purity Assessment: NMR spectroscopy, IR spectroscopy, and gas chromatography (GC) or high-performance liquid chromatography (HPLC) are standard for verifying the structure and purity.

- Isolation: Extraction, washing with brine, drying over magnesium sulfate or sodium sulfate, and vacuum distillation or recrystallization are common purification methods.

- Characterization: Melting point determination and elemental analysis confirm the hydrochloride salt formation.

Summary of Research Findings

- The esterification using acid chlorides is the most straightforward and high-yielding route.

- The hydrochloride salt form enhances stability and handling.

- Base-mediated methods and carbamoylmethylation provide alternative synthetic routes, useful for derivatives or when specific reaction conditions are required.

- Solvent choice and temperature control are critical for optimizing yield and purity.

- The use of aprotic solvents and bases like sodium hydride or sodium methoxide can improve reaction efficiency in some cases.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dechlorinated products or reduced nitrogen-containing species.

Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dechlorinated or reduced nitrogen-containing compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Pharmacological Applications

1.1 Inhibition of Glycogen Synthase Kinase 3 (GSK3)

One of the primary applications of 3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride is its role as an inhibitor of glycogen synthase kinase 3 (GSK3). GSK3 is implicated in numerous diseases, including diabetes, neurodegenerative disorders, and certain cancers. The compound has been shown to selectively inhibit GSK3α over GSK3β, making it a candidate for treating conditions such as Fragile X syndrome and acute myeloid leukemia .

1.2 Therapeutic Potential in Neuropsychiatric Disorders

The inhibition of GSK3 by this compound suggests its potential therapeutic effects on neuropsychiatric disorders. Research indicates that modulating GSK3 activity can alleviate symptoms associated with mood disorders and attention deficit hyperactivity disorder (ADHD). Clinical studies are underway to evaluate its efficacy in these areas .

Biochemical Research

2.1 Mechanistic Studies on Cell Signaling

In biochemical research, this compound serves as a valuable tool for studying cell signaling pathways. Its ability to modulate kinase activity allows researchers to dissect the roles of various signaling cascades in cellular processes such as proliferation and apoptosis. This aspect is crucial for understanding the molecular underpinnings of cancer biology .

Case Studies

Mechanism of Action

The mechanism of action of 3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The trichloroacetate group may enhance the compound’s binding affinity or stability, contributing to its overall effectiveness.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues:

Acetic Acid, 2,2-Diphenyl-2-Ethoxy-, (1-Ethyl-3-Pyrrolidinyl) Ester Hydrochloride ():

- Structural Differences : Replaces the trichloromethyl group with a 2,2-diphenyl-2-ethoxy substituent.

- Functional Implications :

- The ethyl substitution on the pyrrolidinyl ring may alter receptor binding compared to the unsubstituted pyrrolidinyl group in the target compound.

Trichloroacetyl Chloride (CAS 76-02-8; ):

- Structural Differences : A reactive acyl chloride precursor lacking the pyrrolidinyl ester and hydrochloride components.

- Functional Implications :

- High electrophilicity due to the chloride leaving group, making it a key intermediate in synthesizing trichloroacetate esters.

- Greater volatility and toxicity compared to the stabilized ester form in the target compound.

Comparative Data Table:

Physicochemical Properties and Solubility Profiles

- This compound: Solubility: High in polar solvents (e.g., water, methanol) due to the hydrochloride salt. Stability: Susceptible to hydrolysis under alkaline conditions, releasing trichloroacetic acid (TCA) and pyrrolidinyl alcohol.

- Comparison with Analogues :

Biological Activity

3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride is a synthetic compound characterized by a pyrrolidine ring and a trichloroacetate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. The structural features of this compound allow it to interact with various biological targets, making it a subject of interest for further research.

Chemical Structure

The molecular structure of this compound is defined by the following components:

- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.

- Trichloroacetate Group : A functional group that enhances the compound's reactivity and biological activity.

Synthesis Methods

The synthesis typically involves the esterification of trichloroacetic acid with pyrrolidine under acidic conditions. Common solvents used include dichloromethane or ethanol. The reaction is often followed by the addition of hydrochloric acid to form the hydrochloride salt.

Reaction Pathways

The compound can undergo various chemical reactions:

- Oxidation : Can yield N-oxides or other oxidized derivatives.

- Reduction : May produce dechlorinated products or reduced nitrogen species.

- Substitution : Nucleophilic substitution can occur at the trichloromethyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrrolidine structure allows it to mimic natural substrates or inhibitors, facilitating binding to active sites and modulating biological responses.

Biological Assays and Findings

-

Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antibacterial properties against pathogens such as Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) values for related compounds were reported as follows:

- E. coli: MIC = 62.5 µg/mL

- E. faecalis: MIC = 78.12 µg/mL

- Antiproliferative Effects : In vitro studies demonstrated that related compounds had significant antiproliferative effects on cancer cell lines such as Hela (IC50 = 226 µg/mL) and A549 (IC50 = 242.52 µg/mL) .

Case Study 1: Antibacterial Activity

A study focusing on the antibacterial potential of related compounds revealed significant activity against methicillin-resistant strains of Staphylococcus aureus (MRSA). In silico studies indicated strong interactions between these compounds and the AgrA protein, which is crucial for bacterial virulence .

Case Study 2: Anticancer Properties

Research involving extracts containing pyrrolidine derivatives showed promising results in inhibiting the growth of various cancer cell lines, suggesting potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Pyrrolidine | Simple nitrogen ring | Various synthetic uses |

| Trichloroacetic Acid | Carboxylic acid | Used in organic synthesis |

| N-Substituted Pyrrolidines | Diverse substituents | Varies widely |

| This compound | Pyrrolidine + Trichloroacetate | Enzyme inhibition, antibacterial |

Uniqueness of this compound

This compound stands out due to its unique combination of a pyrrolidine ring and a trichloroacetate group, enabling it to participate in diverse chemical reactions and interact with multiple biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.